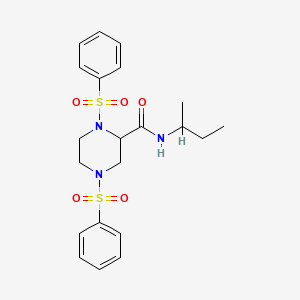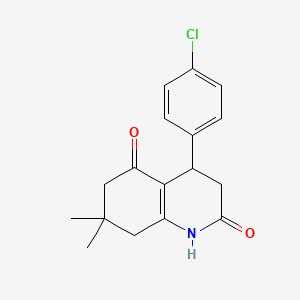![molecular formula C15H13N3O2S B5147421 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)
2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTEC and is a derivative of benzothiadiazole. In
作用機序
The mechanism of action of BTEC is not well understood. However, it is believed that BTEC acts as an electron acceptor and can form charge-transfer complexes with electron donors. This property of BTEC makes it a potential candidate for use in organic electronics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTEC are not well studied. However, studies have shown that BTEC is not toxic to cells and can be used in cell culture experiments.
実験室実験の利点と制限
One of the main advantages of BTEC is its easy synthesis method. BTEC can be synthesized using simple reaction conditions and is easily purified. However, one of the limitations of BTEC is its low solubility in common solvents. This property of BTEC makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on BTEC. One of the future directions is the synthesis of BTEC-based organic semiconductors with improved properties. Another future direction is the study of the mechanism of action of BTEC. Additionally, the potential applications of BTEC in the field of biomedicine and catalysis can also be explored.
Conclusion:
In conclusion, BTEC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of BTEC involves the reaction between 2-aminobenzothiazole and 6-ethoxy salicylaldehyde. BTEC has been used as a building block for the synthesis of organic semiconductors and has shown promising results in the fabrication of organic field-effect transistors and organic photovoltaic cells. The mechanism of action of BTEC is not well understood, and further research is required to explore its potential applications in different fields.
合成法
The synthesis of BTEC involves the reaction between 2-aminobenzothiazole and 6-ethoxy salicylaldehyde. The reaction takes place in the presence of a catalyst and a solvent. The product obtained is then purified and characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
BTEC has gained significant attention in the scientific community due to its potential applications in various fields. In the field of organic electronics, BTEC has been used as a building block for the synthesis of organic semiconductors. BTEC-based organic semiconductors have shown promising results in the fabrication of organic field-effect transistors and organic photovoltaic cells.
特性
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-13-8-3-5-10(15(13)19)9-16-11-6-4-7-12-14(11)18-21-17-12/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGCTCACYAHZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)

![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)
![2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5147402.png)



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)